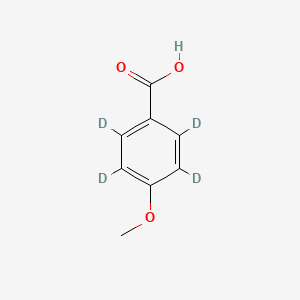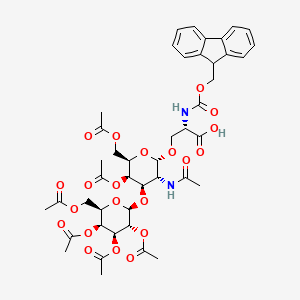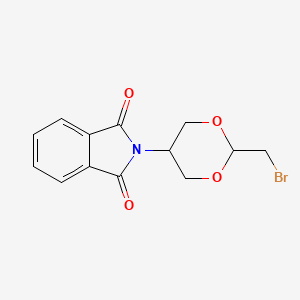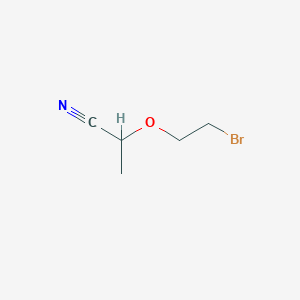
4-メトキシ安息香酸-2,3,5,6-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzoic-2,3,5,6-D4 acid, also known as p-Anisic acid-d4, is a deuterated form of 4-Methoxybenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. The molecular formula of 4-Methoxybenzoic-2,3,5,6-D4 acid is C8H4D4O3, and it has a molecular weight of 156.17 g/mol .
科学的研究の応用
4-Methoxybenzoic-2,3,5,6-D4 acid has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that the compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
The methoxy group in 4-Methoxybenzoic acid impacts its solubility and reactivity and contributes to its acidic strength, which is slightly less than that of benzoic acid due to the electron-donating effect of the methoxy group .
Pharmacokinetics
The compound is slightly soluble in dmso and ethyl acetate , which may influence its bioavailability.
Result of Action
4-methoxybenzoic acid, a related compound, has been used in the oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxybenzoic-2,3,5,6-D4 acid. For instance, the compound’s optical properties exhibit specific UV absorption characteristics that are useful in spectroscopic analysis . These properties make p-Anisic acid valuable in photostabilization processes where UV resistance is required, thus broadening its application in materials exposed to intense light environments .
生化学分析
Biochemical Properties
4-Methoxybenzoic-2,3,5,6-D4 acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between 4-Methoxybenzoic-2,3,5,6-D4 acid and these enzymes can lead to the formation of metabolites that may have different biological activities. Additionally, this compound can act as a substrate for certain esterases, leading to its hydrolysis and subsequent release of methanol and benzoic acid .
Cellular Effects
4-Methoxybenzoic-2,3,5,6-D4 acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, 4-Methoxybenzoic-2,3,5,6-D4 acid has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Furthermore, it can affect the production of reactive oxygen species, thereby influencing oxidative stress levels within cells .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxybenzoic-2,3,5,6-D4 acid involves its interaction with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For instance, 4-Methoxybenzoic-2,3,5,6-D4 acid has been shown to inhibit the activity of certain histone deacetylases, resulting in changes in chromatin structure and gene expression . Additionally, this compound can interact with transcription factors, thereby influencing the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxybenzoic-2,3,5,6-D4 acid can change over time. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light . Over time, 4-Methoxybenzoic-2,3,5,6-D4 acid can undergo degradation, leading to the formation of degradation products that may have different biological activities . Long-term studies have shown that prolonged exposure to 4-Methoxybenzoic-2,3,5,6-D4 acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
準備方法
4-Methoxybenzoic-2,3,5,6-D4 acid can be synthesized through several methods. One common synthetic route involves the oxidation of anethole, anisaldehyde, or p-methoxyacetophenone . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
化学反応の分析
類似化合物との比較
4-Methoxybenzoic-2,3,5,6-D4 acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.
4-Methoxy-13C, d3-benzoic-2,3,5,6-d4 acid:
4-Methoxy-2-methylbenzoic acid: A positional isomer with a methyl group at the 2-position, which forms complexes with various metal ions.
The uniqueness of 4-Methoxybenzoic-2,3,5,6-D4 acid lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic research .
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)




![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)


